molecular formula C13H18N2O2 B7474372 N-cyclohexyl-2-methoxypyridine-3-carboxamide

N-cyclohexyl-2-methoxypyridine-3-carboxamide

Cat. No. B7474372
M. Wt: 234.29 g/mol
InChI Key: IGUSSOCBATWFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-methoxypyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to selectively inhibit the growth of cancer cells by disrupting ribosome biogenesis.

Mechanism of Action

N-cyclohexyl-2-methoxypyridine-3-carboxamide selectively inhibits RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting rRNA production, N-cyclohexyl-2-methoxypyridine-3-carboxamide disrupts ribosome biogenesis, leading to the selective inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxypyridine-3-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. It has also been shown to induce autophagy, which is a process that degrades damaged or dysfunctional cellular components.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-methoxypyridine-3-carboxamide is its specificity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, N-cyclohexyl-2-methoxypyridine-3-carboxamide has shown toxicity in some preclinical studies, which raises concerns about its safety.

Future Directions

Future research on N-cyclohexyl-2-methoxypyridine-3-carboxamide should focus on further characterizing its mechanism of action and identifying potential biomarkers for patient selection. Additionally, studies should be conducted to evaluate the safety and efficacy of N-cyclohexyl-2-methoxypyridine-3-carboxamide in clinical trials. Other potential applications of N-cyclohexyl-2-methoxypyridine-3-carboxamide, such as in combination with other anti-cancer agents, should also be explored.

Synthesis Methods

The synthesis of N-cyclohexyl-2-methoxypyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methoxypyridine with cyclohexyl isocyanate to form N-cyclohexyl-2-methoxypyridine-3-carboxylic acid. This intermediate is then converted to its corresponding acid chloride, which is reacted with ammonia to form the desired N-cyclohexyl-2-methoxypyridine-3-carboxamide compound.

Scientific Research Applications

N-cyclohexyl-2-methoxypyridine-3-carboxamide has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to selectively inhibit the growth of cancer cells by disrupting ribosome biogenesis, which is essential for cancer cell survival. N-cyclohexyl-2-methoxypyridine-3-carboxamide has been tested in various cancer cell lines, including breast, ovarian, and prostate cancer, and has shown efficacy in inhibiting tumor growth.

properties

IUPAC Name

N-cyclohexyl-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13-11(8-5-9-14-13)12(16)15-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSSOCBATWFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methoxypyridine-3-carboxamide

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